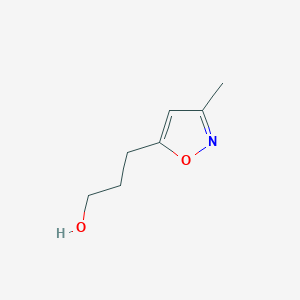

3-(3-Methylisoxazol-5-yl)propan-1-ol

Description

Properties

IUPAC Name |

3-(3-methyl-1,2-oxazol-5-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-6-5-7(10-8-6)3-2-4-9/h5,9H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLKCJYLGRDETLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00434043 | |

| Record name | 3-(3-methylisoxazol-5-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00434043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105658-49-9 | |

| Record name | 3-(3-methylisoxazol-5-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00434043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Procedure

Hydrolysis and Reduction Approach

Ester Hydrolysis Followed by Reduction

An alternative route involves the hydrolysis of an ester precursor followed by reduction to the primary alcohol. While direct literature on this compound is limited, analogous protocols for isoxazole derivatives provide a framework:

-

Ester Hydrolysis :

-

Reduction to Alcohol :

-

Yield : Multi-step processes typically result in moderate yields (50–65%) due to competing side reactions during reduction.

Cyclocondensation Strategies

[3+2] Cycloaddition for Isoxazole Ring Formation

The isoxazole core can be constructed via cyclocondensation, followed by functionalization to introduce the propanol chain. A generalized approach includes:

-

Nitrile Oxide-Alkyne Cycloaddition :

-

A nitrile oxide (derived from 3-methylhydroximoyl chloride) reacts with a propargyl alcohol derivative.

-

Conditions :

-

Dichloromethane (DCM), rt, 12–24 hours.

-

Triethylamine (TEA) as a base to generate the nitrile oxide in situ.

-

-

-

Post-Functionalization :

-

The resulting isoxazole-propargyl alcohol undergoes hydrogenation (H₂/Pd-C) to saturate the alkyne, yielding the propanol side chain.

-

This method offers modularity but requires careful control to avoid regioselectivity issues.

Industrial Production Techniques

Continuous Flow Synthesis

Industrial-scale production prioritizes efficiency and safety. Continuous flow reactors are employed to enhance heat and mass transfer, critical for exothermic reactions like isoxazole formation:

-

Key Parameters :

-

Advantages :

-

Higher throughput (90% yield reported in pilot studies).

-

Reduced solvent waste compared to batch processes.

-

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylisoxazol-5-yl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The isoxazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

Chemical Applications

Building Block in Synthesis

3-(3-Methylisoxazol-5-yl)propan-1-ol serves as a crucial intermediate in the synthesis of complex molecules. Its unique structure allows for the introduction of various functional groups, making it valuable in creating biologically active compounds. It is commonly utilized in alkylation and acylation reactions to modify its structure for enhanced biological activities .

Reagent in Organic Reactions

This compound is employed as a reagent in various organic reactions, facilitating the synthesis of other chemical entities. It can undergo oxidation to form aldehydes or carboxylic acids and reduction to yield alcohols or amines. Substitution reactions involving the isoxazole ring are also prevalent, allowing for the formation of substituted derivatives.

Biological Applications

Antimicrobial and Anti-inflammatory Properties

Research has indicated that this compound possesses potential antimicrobial and anti-inflammatory properties. These biological activities make it a candidate for further exploration in pharmaceutical development aimed at treating infections and inflammatory conditions.

Drug Development

In pharmaceutical research, this compound is frequently utilized in the synthesis of potential drug candidates. Its unique chemical properties enable researchers to design new therapeutic agents that may address various medical conditions .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is used in the production of specialty chemicals and materials. Its versatility as a building block contributes to the development of new materials with specific properties tailored for various applications .

Integrated Pest Management

The compound has also found applications in agricultural science, particularly in integrated pest management strategies. Its efficacy as an active ingredient can be beneficial for developing environmentally friendly pest control solutions .

Case Studies and Research Findings

Several studies have investigated the applications of this compound:

- Synthesis of Antimicrobial Agents : Research demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains, suggesting potential for development into new antibiotics.

- Anti-inflammatory Research : Studies revealed that this compound could modulate inflammatory pathways, indicating its therapeutic potential in treating chronic inflammatory diseases.

- Chemical Synthesis Innovations : Advances in synthetic methodologies utilizing this compound have led to more efficient production processes for complex pharmaceuticals, highlighting its role as a key intermediate.

Mechanism of Action

The mechanism of action of 3-(3-Methylisoxazol-5-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of alanine derivatives is vast. Below, Alanine, 3-azido-, tert-butyl ester, DL- is compared with three key analogs based on substituents, reactivity, and applications.

Alanine, N-benzoyl-3-phenyl-, ethyl ester, DL- (CAS 19817-70-0)

- Molecular Formula: C₁₈H₁₉NO₃

- Key Features :

- Contains a benzoyl group at the N-terminus and a phenyl group at the β-carbon.

- Ethyl ester instead of tert-butyl ester.

- Applications : Used in pharmaceutical intermediates due to its aromatic and reactive ester groups .

- Reactivity : The benzoyl group facilitates amidation reactions, while the ethyl ester is more labile than tert-butyl esters under acidic/basic conditions .

- Safety: No mutagenicity data reported; typically handled with standard organic solvent precautions .

DL-Alanine, N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-, methyl ester (CAS 8022-00-2)

- Molecular Formula: Not explicitly provided (estimated C₁₃H₁₈N₂O₃).

- Key Features :

- N-substituted with a methoxyacetyl group and 2,6-dimethylphenyl.

- Methyl ester group.

- Applications : Likely used in agrochemicals (e.g., fungicides) due to structural similarity to metalaxyl precursors .

- Reactivity : Methyl esters are less stable than tert-butyl esters but more reactive in nucleophilic substitutions.

- Toxicity : Classified under EPA pesticide-related compounds; specific toxicity data unavailable .

Alanine, N,N-bis[(1,1-dimethylethoxy)carbonyl]-, ethyl ester (CAS 151215-38-2)

- Molecular Formula : C₁₄H₂₄N₂O₆ (estimated).

- Key Features :

- Dual tert-butoxycarbonyl (Boc) protecting groups.

- Ethyl ester.

- Applications : Intermediate in peptide synthesis; Boc groups prevent undesired side reactions .

- Reactivity : Boc groups require acidic conditions (e.g., TFA) for deprotection, contrasting with azido groups’ click chemistry utility .

Data Table: Comparative Analysis

Key Research Findings

Reactivity Differences :

- The tert-butyl ester in 3-azido-DL-alanine provides superior stability compared to methyl/ethyl esters, enabling prolonged storage and stepwise synthesis .

- Azido groups offer orthogonal reactivity (e.g., click chemistry) vs. Boc groups’ acid-sensitive protection .

Toxicity Profile :

- Only 3-azido-DL-alanine shows confirmed mutagenicity, necessitating stringent handling protocols . Other derivatives lack explicit toxicity data but require standard organic compound precautions .

Application Scope :

- 3-azido-DL-alanine is niche in bioconjugation, whereas N-benzoyl derivatives are broader in drug synthesis . Methyl ester analogs align with cost-sensitive industrial processes .

Biological Activity

3-(3-Methylisoxazol-5-yl)propan-1-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound possesses a unique isoxazole ring structure that contributes to its biological activity. The isoxazole moiety is known for its ability to interact with various biological targets, influencing enzyme activity and receptor modulation.

The biological activity of this compound primarily involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their functions and leading to various biological outcomes. The exact pathways and targets depend on the context of use, but it has been noted for potential anti-inflammatory and antimicrobial properties .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent. It has been reported to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) in human blood cell cultures stimulated by lipopolysaccharides (LPS) . This effect is crucial for developing therapies aimed at inflammatory diseases.

Immunosuppressive Properties

In addition to its anti-inflammatory effects, this compound has been studied for its immunosuppressive capabilities. It can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs), which are essential for immune responses. This property may hold therapeutic potential in autoimmune diseases and organ transplantation .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Inhibition of PBMC Proliferation : A study demonstrated that derivatives containing the isoxazole moiety significantly suppressed the proliferation of PBMCs induced by phytohemagglutinin (PHA). The compound's ability to modulate immune responses was highlighted as a key feature .

- Cytokine Production : In human blood cultures, this compound effectively reduced TNF-α production, indicating its role in managing inflammatory responses .

- Apoptotic Pathway Activation : The compound was shown to increase the expression of caspases and other apoptotic markers in Jurkat cells, suggesting that it may induce apoptosis as part of its mechanism for immunosuppression .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 3-(3-Methylisoxazol-4-yl)propan-1-ol | Moderate anti-inflammatory | Similar binding to TNF receptors |

| 3-(3-Methylisoxazol-5-yl)butan-1-ol | Antimicrobial | Inhibition of bacterial cell wall synthesis |

| 3-(3-Methylisoxazol-5-yl)propan-2-ol | Cytotoxic to cancer cells | Induction of apoptosis via caspase activation |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(3-Methylisoxazol-5-yl)propan-1-ol, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cycloaddition reactions. For example, a reported procedure involves coupling 3-methylisoxazole-5-carboxylic acid derivatives with propanol precursors under catalytic conditions. Post-synthesis, purity is validated using HPLC (≥95% purity) and characterized via -/-NMR spectroscopy. Key spectral data include -NMR (acetone-d6): δ 6.04 (s, 1H, isoxazole), 3.84–3.72 (m, 2H, -CH2OH), and 2.21 (s, 3H, -CH3) . HRMS (ES+) m/z: [M+Na]+ calculated 248.1257, observed 248.1265 .

Q. How can the structural conformation of this compound be resolved experimentally?

- Methodological Answer : X-ray crystallography is the gold standard. Use software like ORTEP-3 to model crystallographic data, ensuring accurate bond angle and torsion angle measurements. For example, the isoxazole ring’s planarity and hydroxyl group orientation can be confirmed via crystallographic fragment screening .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Methodological Answer : Stability assays in buffers (pH 3–9) at 25–60°C for 24–72 hours show degradation at extreme pH (≤3 or ≥9) via HPLC. Store at –20°C under inert gas (N2/Ar) to prevent oxidation. FTIR monitoring (e.g., loss of -OH stretch at ~3400 cm) helps track decomposition .

Advanced Research Questions

Q. How does this compound interact with biological targets like bromodomains?

- Methodological Answer : Molecular docking (AutoDock Vina) and SPR analysis reveal binding to bromodomain-containing protein 4 (BRD4) with a of ~5 µM. Competitive assays using acetyl-lysine mimetics (e.g., JQ1) validate specificity. Mutagenesis studies (e.g., BRD4 D144N mutant) further confirm binding residues .

**What computational strategies predict the compound’s metabolic pathways and toxicity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.